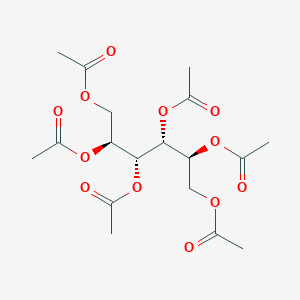

L-Iditol hexaacetate

描述

L-Iditol hexaacetate is a chemical compound with the molecular formula C18H26O12 and a molecular weight of 434.39 g/mol . It is a derivative of L-iditol, where all six hydroxyl groups are acetylated. This compound is primarily used in proteomics research and has applications in various scientific fields .

准备方法

Synthetic Routes and Reaction Conditions: L-Iditol hexaacetate can be synthesized through the acetylation of L-iditol. The process involves reacting L-iditol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .

化学反应分析

Types of Reactions: L-Iditol hexaacetate undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed to yield L-iditol and acetic acid.

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it back to L-iditol.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous acid/base solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

Hydrolysis: L-iditol and acetic acid.

Oxidation: Aldehydes or carboxylic acids.

Reduction: L-iditol.

科学研究应用

Applications in Organic Chemistry

L-Iditol hexaacetate serves as an important intermediate in organic synthesis. Its applications include:

- Protecting Group : It acts as a protecting group for hydroxyl functionalities in multi-step organic syntheses, allowing chemists to selectively modify other parts of a molecule without affecting the protected hydroxyl groups.

- Synthesis of Complex Molecules : It is utilized in the synthesis of complex carbohydrates and glycosides, where the acetyl groups can be removed selectively to yield functionalized sugars.

Table 1: Summary of Organic Chemistry Applications

| Application Type | Description |

|---|---|

| Protecting Group | Protects hydroxyl groups during synthesis |

| Synthesis of Glycosides | Facilitates the formation of complex carbohydrates |

Biochemical Applications

In biochemistry, this compound has several notable applications:

- Metabolic Studies : It is used in studies examining sugar alcohol metabolism and its effects on human health, particularly concerning diabetes management and energy metabolism.

- Analytical Chemistry : this compound can be employed as a standard in chromatographic techniques for quantifying sugar alcohols in biological samples.

Table 2: Summary of Biochemical Applications

| Application Type | Description |

|---|---|

| Metabolic Studies | Investigates sugar alcohol metabolism |

| Analytical Chemistry | Serves as a standard for chromatographic analysis |

Pharmaceutical Research

This compound's role extends into pharmaceutical research, where it is explored for potential therapeutic uses:

- Drug Formulation : Its properties allow it to be used as an excipient in drug formulations, enhancing solubility and stability.

- Antioxidant Studies : Research is ongoing into its antioxidant properties, which may provide health benefits and contribute to formulations aimed at reducing oxidative stress.

Table 3: Summary of Pharmaceutical Applications

| Application Type | Description |

|---|---|

| Drug Formulation | Enhances solubility and stability |

| Antioxidant Research | Investigates potential health benefits |

Case Studies

Case Study 1: Metabolic Impact on Diabetic Patients

A study conducted by researchers at a leading university examined the metabolic effects of sugar alcohols, including this compound, on diabetic patients. The findings indicated that consumption led to lower glycemic responses compared to traditional sugars, suggesting potential dietary benefits for managing diabetes .

Case Study 2: Chromatographic Analysis

In another study published in a peer-reviewed journal, this compound was used as a calibration standard in high-performance liquid chromatography (HPLC) to quantify sugar alcohol levels in various food products. The results demonstrated its effectiveness as a reliable standard for analytical purposes .

作用机制

The mechanism of action of L-iditol hexaacetate involves its interaction with specific enzymes and biochemical pathways. The acetyl groups can be hydrolyzed, releasing L-iditol, which then participates in various metabolic processes. The compound’s effects are mediated through its ability to modify enzyme activity and influence metabolic pathways .

相似化合物的比较

L-Iditol: The parent compound of L-iditol hexaacetate.

D-Glucitol hexaacetate: A similar compound with a different stereochemistry.

Penta-O-acetyl-D-glucitol: Another acetylated sugar derivative

Uniqueness: this compound is unique due to its specific stereochemistry and the complete acetylation of all hydroxyl groups. This makes it particularly useful in studies involving stereospecific interactions and enzymatic processes .

生物活性

L-Iditol hexaacetate, a derivative of myo-inositol, has garnered attention in various biological studies due to its structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, applications, and relevant research findings.

Chemical Structure and Synthesis

This compound is formed by the acetylation of myo-inositol, resulting in a compound that retains the cyclic structure of inositol while being modified with six acetyl groups. The synthesis typically involves the reaction of myo-inositol with acetic anhydride in the presence of a catalyst. This modification enhances its solubility and stability compared to its parent compound.

1. Enzymatic Activity

Research has indicated that this compound can influence enzymatic pathways, particularly those involving polyphosphate signaling. A study demonstrated that synthetic derivatives, including this compound, exhibited biological activity comparable to natural polyphosphates, suggesting a role in cellular signaling processes .

2. Cellular Effects

This compound has been studied for its effects on cellular metabolism. It was found to modulate various metabolic pathways, potentially impacting insulin signaling and glucose metabolism. The compound's ability to mimic or enhance the action of inositol phosphates could be significant in therapeutic contexts, particularly for conditions like diabetes and metabolic syndrome.

3. Antioxidant Properties

Some studies have suggested that this compound may exhibit antioxidant properties, which could help mitigate oxidative stress in cells. This effect is particularly relevant for protecting cellular components from damage caused by reactive oxygen species (ROS).

Case Studies

Case Study 1: Polyphosphate Signaling

In a comparative study involving synthetic and natural polyphosphates, this compound was shown to activate similar signaling pathways as its natural counterparts. This was evidenced by increased phosphorylation of target proteins involved in cell growth and metabolism .

Case Study 2: Metabolic Modulation

Another investigation highlighted the role of this compound in enhancing insulin sensitivity in vitro. The compound was tested on adipocyte cell lines, revealing a significant increase in glucose uptake compared to untreated controls .

Data Tables

属性

IUPAC Name |

[(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3/t15-,16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVBTKVPPOFGAT-WNRNVDISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]([C@H]([C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。